Smac peptido-mimetic 1

Description

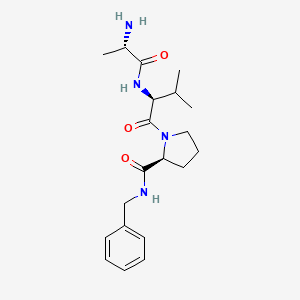

Structure

3D Structure

Properties

CAS No. |

642090-91-3 |

|---|---|

Molecular Formula |

C20H30N4O3 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H30N4O3/c1-13(2)17(23-18(25)14(3)21)20(27)24-11-7-10-16(24)19(26)22-12-15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17H,7,10-12,21H2,1-3H3,(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1 |

InChI Key |

RFCQRRDVLMEWMG-XIRDDKMYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)NC(=O)C(C)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Smac Peptido Mimetic 1

Direct Binding and Interaction with Inhibitor of Apoptosis Proteins

Smac peptido-mimetic 1 directly engages with specific IAP proteins, disrupting their anti-apoptotic functions. This interaction is crucial for initiating the cascade of events leading to cell death.

This compound exhibits a binding affinity for several members of the IAP family, including X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and melanoma IAP (ML-IAP). acs.orgmdpi.comlongdom.org While it interacts with all these proteins, its primary mechanism of inducing cell death is through its potent effect on cIAP1 and cIAP2. nih.govnih.gov The binding affinities for these IAPs can vary, with some mimetics showing a preference for cIAPs over XIAP. For instance, some Smac mimetics bind to cIAP1 and cIAP2 with low nanomolar affinities, demonstrating high selectivity. nih.govacs.org

| IAP Protein | Binding Affinity (Ki in nM) |

|---|---|

| XIAP BIR3 | 66.4 |

| cIAP1 BIR3 | 1.9 |

| cIAP2 BIR3 | 5.1 |

This table presents the binding affinities (Ki values) of a representative Smac mimetic, SM-406, to the BIR3 domains of XIAP, cIAP1, and cIAP2, illustrating its potent interaction with these proteins. nih.govmedchemexpress.com

The interaction between this compound and IAP proteins is mediated through specific domains known as Baculoviral IAP Repeat (BIR) domains. mdpi.com In XIAP, both the BIR2 and BIR3 domains are involved in binding to caspases, the executioners of apoptosis. mdpi.comnih.gov Smac mimetics, by binding to these BIR domains, competitively inhibit the IAP-caspase interaction, thereby liberating caspases to initiate apoptosis. longdom.org For cIAP1 and cIAP2, the BIR3 domain is the primary site of interaction for Smac mimetics. nih.govnih.gov The binding of the mimetic to the BIR3 domain of cIAP1 is a critical step that triggers a conformational change in the protein. nih.govnih.gov

The design of this compound is based on mimicking the N-terminal four amino acid sequence of the mature Smac/DIABLO protein, which is Alanine-Valine-Proline-Isoleucine (AVPI). mdpi.comnih.govresearchgate.net This AVPI motif is the key IAP-binding element of the natural protein. mdpi.comnih.gov this compound incorporates a chemical structure that spatially and electronically resembles this tetrapeptide, allowing it to fit into a conserved groove on the surface of the BIR domains of IAPs. nih.govnih.gov This mimicry is fundamental to its ability to competitively antagonize the function of IAP proteins. nih.govnih.gov

Induction of cIAP Degradation via Ubiquitination Pathway

Beyond simply blocking IAP function, this compound actively promotes the destruction of cIAP1 and cIAP2 through the ubiquitin-proteasome system.

Upon binding of this compound to the BIR3 domain of cIAP1, a conformational change is induced that activates the E3 ubiquitin ligase activity inherent in the C-terminal RING domain of cIAP1. nih.govresearchgate.net This activation leads to the auto-ubiquitination of cIAP1, where multiple ubiquitin molecules are attached to the cIAP1 protein itself. nih.govnih.gov This polyubiquitin chain acts as a signal for the proteasome, the cellular machinery responsible for protein degradation, to recognize and destroy cIAP1. nih.govnih.gov The degradation of cIAP1 is a rapid process, often occurring within minutes of exposure to the Smac mimetic. nih.gov The degradation of cIAP2 is also induced by Smac mimetics, but it is dependent on the presence of cIAP1. nih.govresearchgate.net cIAP1 is thought to be the primary E3 ligase responsible for ubiquitinating cIAP2, marking it for proteasomal degradation. nih.gov

The binding of this compound to the BIR domains of cIAP1 relieves an inhibitory interaction between the BIR domains and the C-terminal RING domain. nih.gov In its inactive state, cIAP1 exists as a monomer where the BIR domains prevent the RING domain from dimerizing. nih.gov Dimerization of the RING domain is essential for its E3 ligase activity. nih.gov By binding to the BIR domains, the Smac mimetic disrupts this intramolecular inhibition, allowing the RING domains of two cIAP1 molecules to come together and form an active dimer. nih.gov This dimerization significantly enhances the autoubiquitylation activity of cIAP1, leading to its rapid degradation. nih.gov This process is also dependent on the presence of TRAF2 (TNF receptor-associated factor 2), which acts as a scaffold to bring cIAP1 molecules into close proximity, facilitating their dimerization and subsequent degradation. nih.govresearchgate.netresearchgate.net

| Event | Description |

|---|---|

| Binding to IAPs | Mimics the AVPI motif of Smac/DIABLO to bind to the BIR domains of XIAP, cIAP1, and cIAP2. |

| Inhibition of XIAP | Competitively blocks the interaction of XIAP with caspases, freeing them to induce apoptosis. |

| Activation of cIAP1 E3 Ligase Activity | Binding to the BIR3 domain of cIAP1 induces a conformational change that activates its RING E3 ligase function. |

| cIAP1 Autoubiquitination and Degradation | The activated cIAP1 undergoes auto-ubiquitination, leading to its rapid degradation by the proteasome. |

| cIAP2 Degradation | cIAP1-mediated ubiquitination of cIAP2 leads to its proteasomal degradation. |

Caspase Activation and Apoptotic Cascade Initiation

The primary pro-apoptotic function of this compound is to liberate caspases from the inhibitory grip of IAP proteins. This initiates a cascade of proteolytic events that dismantle the cell in an orderly fashion.

Release of Caspases from IAP Inhibition (e.g., Caspase-3, -7, -8, -9)

This compound directly targets several members of the IAP family, most notably X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2). otago.ac.nznih.gov These IAPs normally function to prevent apoptosis by binding to and inhibiting both initiator caspases (like caspase-9) and effector caspases (like caspase-3 and -7). epa.govwehi.edu.aunih.gov

By binding to the BIR (Baculoviral IAP Repeat) domains of these IAPs, this compound competitively displaces the caspases, freeing them to execute the apoptotic program. otago.ac.nz Specifically, the BIR2 domain of XIAP is responsible for inhibiting caspases-3 and -7, while the BIR3 domain inhibits caspase-9. wehi.edu.au this compound effectively antagonizes these interactions. Furthermore, the binding of this mimetic to cIAP1 and cIAP2, which possess E3 ubiquitin ligase activity, triggers their auto-ubiquitination and subsequent degradation by the proteasome. otago.ac.nz This removal of cIAPs further contributes to a cellular environment that is permissive for caspase activation and apoptosis.

The activation of caspase-8 is also influenced by this compound. By promoting the degradation of cIAPs, the mimetic facilitates the formation of a death-inducing signaling complex (DISC) or a similar cytosolic platform known as the ripoptosome, which is essential for caspase-8 activation. otago.ac.nz

| Target IAP | Inhibited Caspases | Effect of this compound |

| XIAP | Caspase-3, Caspase-7, Caspase-9 | Competitive binding to BIR domains, releasing caspases from inhibition. |

| cIAP1 | Indirectly regulates caspase activation | Induces auto-ubiquitination and proteasomal degradation, promoting apoptosis. |

| cIAP2 | Indirectly regulates caspase activation | Induces auto-ubiquitination and proteasomal degradation, promoting apoptosis. |

Cytochrome-C Release and Apaf-1/Caspase-9 Activation

The intrinsic pathway of apoptosis is critically dependent on the release of cytochrome c from the mitochondria into the cytosol. While Smac mimetics primarily act downstream of this event by neutralizing IAPs, their activity is closely linked with this pathway. Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). researchgate.net This binding event, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 into a large, wheel-like structure called the apoptosome.

The apoptosome then serves as an activation platform for the initiator caspase, pro-caspase-9. Upon recruitment to the apoptosome, pro-caspase-9 molecules are brought into close proximity, facilitating their dimerization and auto-activation. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7. nih.gov

The action of this compound is crucial at this juncture. Any XIAP that might otherwise intercept and neutralize the newly activated caspase-9 is bound and antagonized by the mimetic, ensuring the apoptotic signal is propagated without inhibition. nih.gov

Modulation of Cellular Signaling Pathways

Beyond its direct role in caspase activation, this compound significantly alters cellular signaling, particularly pathways regulated by IAPs. This often involves converting pro-survival signals into pro-death signals.

Activation of the Non-Canonical NF-κB Signaling Pathway

In healthy cells, cIAP1 and cIAP2 are key negative regulators of the non-canonical Nuclear Factor-kappa B (NF-κB) pathway. They function as E3 ubiquitin ligases that continuously target NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping its levels low.

Upon administration, this compound binds to cIAP1 and cIAP2, inducing a conformational change that promotes their auto-ubiquitination and rapid degradation. nih.gov The removal of these cIAPs lifts the brake on NIK, leading to its stabilization and accumulation. nih.gov NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates the NF-κB2 precursor protein p100. This leads to the processing of p100 into its active p52 subunit, which then translocates to the nucleus to regulate gene expression. A key target of this pathway is the gene encoding Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Induction of TNF-α Production and Secretion

A significant consequence of the non-canonical NF-κB activation by this compound is the induction of TNF-α gene transcription and subsequent protein synthesis and secretion. This creates an autocrine or paracrine signaling loop where the cancer cells produce the very cytokine that can, in the presence of the Smac mimetic, drive their own demise. This autocrine production of TNF-α is a critical component of the single-agent activity of many Smac mimetics.

TNF Receptor (TNFR) Complex Signaling Reversal (from Proliferation to Apoptosis)

The binding of TNF-α to its receptor, TNFR1, can initiate two opposing signaling pathways: a pro-survival pathway mediated by NF-κB, or a pro-apoptotic pathway leading to caspase-8 activation. The cellular context and the presence of specific signaling proteins determine the outcome.

In the absence of a Smac mimetic, TNF-α binding typically leads to the formation of a pro-survival complex (Complex I) at the receptor, which includes cIAP1/2. These IAPs ubiquitinate RIPK1 (Receptor-Interacting Protein Kinase 1), preventing it from engaging with the cell death machinery and instead promoting the activation of the canonical NF-κB pathway, which upregulates anti-apoptotic proteins.

This compound dramatically reverses this outcome. By inducing the degradation of cIAP1/2, it prevents the pro-survival ubiquitination of RIPK1. nih.gov This destabilizes Complex I and allows RIPK1 to dissociate from the receptor and form a secondary, cytosolic death-inducing complex (Complex II), also known as the ripoptosome. This complex consists of RIPK1, the adaptor protein FADD (Fas-Associated Death Domain), and pro-caspase-8. The recruitment of pro-caspase-8 to this complex facilitates its dimerization and auto-activation, leading to the initiation of the caspase cascade and apoptosis. Thus, this compound effectively converts the TNF-α signal from one of survival to one of death.

| Signaling Pathway | Normal Function (in presence of IAPs) | Effect of this compound |

| Non-Canonical NF-κB | Inactive (NIK is degraded by cIAP1/2) | Activated (cIAP1/2 degradation stabilizes NIK) |

| TNF-α Production | Low / Basal | Induced and Secreted |

| TNFR1 Signaling | Pro-survival (Complex I formation, canonical NF-κB activation) | Pro-apoptotic (Complex II formation, Caspase-8 activation) |

RIPK1-Dependent Caspase-8-Activating Complex Formation

Smac (Second Mitochondria-derived Activator of Caspases) mimetics are a class of therapeutic agents designed to mimic the function of the endogenous Smac/DIABLO protein. A primary mechanism through which they induce apoptosis in cancer cells is by promoting the formation of a RIPK1-dependent caspase-8-activating complex, often referred to as the ripoptosome. probechem.com This process is initiated by the binding of Smac mimetics to Inhibitor of Apoptosis Proteins (IAPs), particularly cellular IAP1 (cIAP1) and cIAP2.

The binding of a Smac mimetic to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2 triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome. nih.gov Under normal homeostatic conditions, cIAP1 and cIAP2 are components of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling complex (Complex I). Within this complex, they are responsible for the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This ubiquitination serves as a scaffold to recruit other signaling molecules that activate pro-survival pathways, most notably the canonical NF-κB pathway, while also sequestering RIPK1 to prevent it from participating in cell death-inducing complexes.

Upon the degradation of cIAPs induced by a Smac mimetic, RIPK1 is liberated from the TNFR1 complex. This de-ubiquitinated and freed RIPK1 can then serve as a platform for the assembly of a cytosolic death-inducing complex known as Complex IIa or the ripoptosome. This complex consists of RIPK1, the adaptor protein Fas-Associated Death Domain (FADD), and pro-caspase-8. The recruitment of multiple pro-caspase-8 molecules into close proximity within this complex facilitates their dimerization and subsequent auto-proteolytic activation.

Activated caspase-8 can then initiate a downstream caspase cascade, including the cleavage and activation of effector caspases such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis. nih.gov The formation of this RIPK1-dependent caspase-8 activating complex is a critical step in the mechanism by which Smac mimetics can sensitize cancer cells to apoptosis, particularly in the context of TNFα signaling, which is often produced in an autocrine or paracrine manner following IAP inhibition. nih.gov

In some cellular contexts, if caspase-8 is inhibited or absent, RIPK1 can instead interact with RIPK3 to form a different complex called the necrosome, leading to a form of programmed necrosis called necroptosis. However, in apoptosis-proficient cells, the primary outcome of RIPK1 liberation by Smac mimetics is the formation of the caspase-8-activating ripoptosome.

Table 1: Key Research Findings on Smac Mimetic-Induced RIPK1-Dependent Caspase-8 Activation

| Finding | Significance | Reference(s) |

|---|---|---|

| Smac mimetics induce rapid degradation of cIAP1 and cIAP2. | This is the initial and critical step that liberates RIPK1 from its pro-survival role at the TNFR1 complex. | nih.gov |

| Degradation of cIAPs allows RIPK1 to form a complex with FADD and caspase-8. | This complex is the direct platform for the activation of the initiator caspase-8, triggering apoptosis. | probechem.com |

| The process is often dependent on autocrine or paracrine TNFα signaling. | TNFα signaling promotes the initial assembly of the TNFR1 complex from which RIPK1 is released. | nih.gov |

| RIPK1 acts as a scaffold for the assembly of the death-inducing complex. | The kinase activity of RIPK1 is not always required for this scaffolding function in apoptosis. | probechem.com |

| Caspase-8 activation within the complex initiates the downstream execution of apoptosis. | This demonstrates a direct link between Smac mimetic action and the core apoptotic machinery. | nih.gov |

Cellular and Subcellular Effects of Smac Peptido Mimetic 1

Induction of Apoptosis in Cancer Cell Lines

Smac peptido-mimetic 1 and other Smac mimetics are potent inducers of apoptosis, a form of programmed cell death, in a wide variety of cancer cell lines. These compounds function by neutralizing the anti-apoptotic effects of IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2). mdpi.comnih.gov IAPs normally prevent apoptosis by binding to and inhibiting caspases, the key executioner enzymes of this pathway. By binding to IAPs, Smac mimetics free caspases to initiate the apoptotic cascade. mdpi.comnih.gov

The efficacy of Smac mimetics in inducing apoptosis is often significantly enhanced when combined with other pro-apoptotic stimuli. For instance, they have been shown to synergize with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and various chemotherapeutic agents. nih.gov This sensitization occurs because many cancer cells, while resistant to single-agent therapies, are "primed" for apoptosis and require a secondary signal, which the Smac mimetic provides by lowering the apoptotic threshold.

The table below summarizes the apoptotic effects of representative Smac mimetics on various cancer cell lines, as documented in preclinical studies.

| Smac Mimetic | Cancer Cell Line | Effect | Combination Agent |

| LCL161 | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation and induction of apoptosis. | N/A |

| LCL161 | MCF-7 (Breast Cancer) | Inhibition of proliferation and induction of apoptosis. spandidos-publications.com | N/A |

| Compound-A | UM-UC-10 (Bladder Cancer) | Significant induction of apoptosis as a single agent. nih.gov | N/A |

| Birinapant (B612068) | Head and Neck Squamous Cell Carcinoma | Potentiates apoptosis. | TNFα, TRAIL, Docetaxel |

| LCL161 | Neuroblastoma Cell Lines | Sensitizes cells to vincristine-induced apoptosis. oncotarget.com | Vincristine (B1662923) |

| SM-164 | Cholangiocarcinoma Cell Lines | Induces apoptosis. | TNF-α |

Cell Cycle Arrest

In addition to inducing apoptosis, Smac mimetics can influence the cell cycle, the series of events that lead to cell division and duplication. Preclinical studies have demonstrated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.comresearchgate.net For example, the Smac mimetic birinapant has been shown to induce G2/M arrest in head and neck squamous cell carcinoma. mdpi.com

Interestingly, the effect on the cell cycle can be context-dependent. In a study on cholangiocarcinoma, the chemotherapeutic agent gemcitabine (B846) induced S-phase cell cycle arrest. The addition of a Smac mimetic, in combination with a caspase inhibitor, reversed this arrest and significantly increased the number of cells entering the sub-G1 phase, which is indicative of cell death. plos.org This suggests that Smac mimetics can prevent cancer cells from entering a state of arrested growth in response to chemotherapy, instead pushing them towards a lethal outcome. plos.org Similarly, treatment of neuroblastoma cell lines with the Smac mimetic LCL161 in combination with vincristine led to a G2 cell cycle arrest. oncotarget.com

Induction of Necroptosis

Beyond apoptosis, this compound can trigger an alternative form of programmed cell death known as necroptosis. mdpi.comresearchgate.net This caspase-independent pathway is a fail-safe mechanism to eliminate malignant cells, particularly those that have developed resistance to apoptosis. The induction of necroptosis by Smac mimetics is often observed when caspase activity is blocked. spandidos-publications.complos.org

Mechanistically, Smac mimetics promote the degradation of cIAP1, which allows for the formation of a signaling complex called the necrosome. This complex typically involves Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. spandidos-publications.complos.org Studies in breast cancer and cholangiocarcinoma cell lines have confirmed that Smac mimetic-induced necroptosis is dependent on these key necroptotic proteins. spandidos-publications.complos.orgnih.gov For example, the Smac mimetic LCL161 was shown to induce necroptosis in breast cancer cells upon caspase inhibition, an effect that could be reversed by downregulating RIPK1. spandidos-publications.comnih.gov

The ability to induce multiple forms of programmed cell death, including apoptosis and necroptosis, makes Smac mimetics promising therapeutic agents that can potentially overcome cancer's inherent resistance mechanisms. spandidos-publications.com

| Smac Mimetic | Cancer Type/Cell Line | Key Finding |

| LCL161 | Breast Cancer (MDA-MB-231, MCF-7) | Induces RIPK1-dependent necroptosis when caspases are inhibited. spandidos-publications.com |

| SM-164 | Cholangiocarcinoma (CCA) | Sensitizes CCA cells to TNF-α and gemcitabine-induced necroptosis in a RIPK1/RIPK3/MLKL-dependent manner. plos.org |

| Birinapant | Acute Lymphoblastic Leukemia | Induces RIP-1-dependent necroptosis. mdpi.com |

Modulation of Mitochondrial Dynamics and Respiration

Smac mimetics can significantly alter the structure and function of mitochondria, the powerhouses of the cell. These effects are intertwined with cellular metabolism and the induction of cell death pathways.

Treatment with Smac mimetics can lead to mitochondrial fragmentation, a process where the mitochondrial network breaks down into smaller, more numerous organelles. thno.orgresearchgate.net This morphological change is often mediated by Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. mdpi.comfrontiersin.org

Research has uncovered a specific mechanism linking Smac mimetics to this process. These drugs can disrupt the interaction between XIAP and another IAP family member, survivin. This displacement of survivin from XIAP leads to the recruitment of DRP1 to the mitochondria, triggering fragmentation. thno.org While the role of DRP1 in some forms of cell death is debated, its involvement in mitochondrial fission following Smac mimetic treatment is a notable subcellular effect. nih.gov

A significant consequence of the mitochondrial fragmentation induced by Smac mimetics is a shift in cellular metabolism. The structural changes in mitochondria can lead to a reduction in mitochondrial respiration and an increased reliance on glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. thno.orgspringermedizin.de

The survivin released from XIAP by Smac mimetics plays a role in this metabolic reprogramming. thno.org By promoting mitochondrial fission and downregulating respiratory complex I, survivin contributes to the shutdown of ROS-producing respiratory complexes and pushes the cell into a highly glycolytic state. thno.org This metabolic shift, while potentially an unwanted side effect, also creates a new vulnerability. Cancer cells that become highly glycolytic due to Smac mimetic treatment become more sensitive to glycolysis inhibitors, opening up novel combination therapy strategies. thno.orgresearchgate.net

Immune System Modulation (e.g., Induction of Immune Storm in Preclinical Models)

This compound and related compounds are not only cytotoxic to cancer cells but also possess potent immunomodulatory properties. mdpi.comresearchgate.net A key aspect of their mechanism of action in vivo is their ability to sensitize tumor cells to cytokines, particularly TNFα. nih.gov

Preclinical studies have demonstrated that combining Smac mimetics with innate immune stimuli, such as oncolytic viruses or adjuvants like poly(I:C), can create a powerful "cytokine storm" within the tumor microenvironment. nih.govnih.gov This combination leads to the systemic production of cytokines like TNFα, TRAIL, and interferons. nih.govnih.gov While Smac mimetics alone may have limited efficacy in tumors with low levels of endogenous cytokines, the induced cytokine surge provides the necessary death signals to trigger widespread, caspase-8-dependent apoptosis in the Smac mimetic-treated tumor cells. nih.gov This synergistic interaction can lead to significant tumor regression and extended survival in preclinical cancer models, highlighting the critical role of the innate immune response in the therapeutic efficacy of Smac mimetics. nih.govnih.gov

Effects on Specific Intracellular Proteins and Complexes (e.g., Sequestration and Release of Survivin from XIAP)

Smac peptido-mimetics represent a class of therapeutic agents designed to mimic the function of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO). A key mechanism of action for these compounds involves their interaction with Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death. One of the critical intracellular complexes targeted by Smac mimetics is the association between X-linked inhibitor of apoptosis protein (XIAP) and Survivin (also known as BIRC5).

XIAP is a potent IAP that directly binds to and inhibits caspases, the key executioners of apoptosis. Survivin, another member of the IAP family, is highly expressed in many cancers and is involved in both the inhibition of apoptosis and the regulation of cell division. A significant finding in the study of Smac mimetics is their ability to disrupt the interaction between XIAP and Survivin. nih.govresearchgate.net

Research has demonstrated that XIAP complexes can sequester Survivin. researchgate.net The interaction between XIAP and Survivin is thought to contribute to the anti-apoptotic shield of cancer cells. Smac mimetics intervene by binding to the BIR (Baculoviral IAP Repeat) domains of XIAP, which are crucial for its function. This binding leads to a conformational change in XIAP, which can induce its auto-ubiquitination and subsequent degradation by the proteasome. nih.gov

The degradation of XIAP, or the direct competition for binding sites by the Smac mimetic, results in the release of Survivin from the XIAP-Survivin complex. nih.govresearchgate.net This displacement of Survivin is a critical event, as the released Survivin can then translocate to the mitochondria and influence mitochondrial dynamics, leading to mitochondrial fragmentation. nih.govresearchgate.net

Experimental evidence supporting the disruption of the XIAP-Survivin complex by Smac mimetics has been provided through co-immunoprecipitation studies. In these experiments, treatment of cancer cell lines with Smac mimetics, such as LCL161 and TL32711, has been shown to reduce the amount of XIAP that co-immunoprecipitates with Survivin, and vice versa, indicating a clear disruption of their interaction. researchgate.net

The following table summarizes the findings from a representative study on the effect of Smac mimetics on the XIAP-Survivin complex.

| Cell Line | Treatment | Duration of Treatment | Method | Observation | Reference |

| SH-EP | 10 µM LCL161 | 2 hours | Co-immunoprecipitation | Reduced amount of XIAP bound to Survivin | researchgate.net |

| SH-EP | 10 µM TL32711 | 2 hours | Co-immunoprecipitation | Reduced amount of XIAP bound to Survivin | researchgate.net |

Preclinical Efficacy of Smac Peptido Mimetic 1 in Disease Models

Single-Agent Activity in Selected Cancer Cell Lines

Smac peptido-mimetic 1 has shown promising activity as a single agent in a variety of cancer cell lines, effectively inhibiting cell growth and inducing apoptosis. nih.gov This intrinsic activity is a key attribute, suggesting its potential as a monotherapy in certain cancer types.

In vitro studies have consistently shown that Smac peptido-mimetics can inhibit the proliferation of and induce apoptosis in a range of cancer cell lines. nih.gov For instance, the monovalent Smac mimetic, compound 21, inhibited cell growth with IC50 values of 100 nM in the MDA-MB-231 breast cancer cell line and 2 µM in the A-2058 melanoma cell line. nih.gov Bivalent Smac mimetics have been shown to be even more potent, inducing robust apoptosis in cancer cells at concentrations as low as 1 nM, which is 100–1000 times more potent than their monovalent counterparts. nih.gov

The mechanism behind this single-agent activity involves the binding of the Smac mimetic to cellular IAP proteins (cIAP-1 and cIAP-2), which leads to their rapid degradation. nih.govnih.gov This degradation triggers the activation of the NF-κB pathway and subsequent production and secretion of Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov The secreted TNF-α then acts in an autocrine or paracrine manner to promote the formation of a death-inducing signaling complex, leading to the activation of caspase-8 and ultimately, apoptosis. nih.govnih.gov

| Cell Line | Cancer Type | Smac Mimetic Type | IC50 for Cell Growth Inhibition | Reference |

| MDA-MB-231 | Breast Cancer | Monovalent | 100 nM | nih.gov |

| A-2058 | Melanoma | Monovalent | 2 µM | nih.gov |

| Various | Various | Bivalent | As low as 1 nM | nih.gov |

The single-agent efficacy of Smac peptido-mimetics observed in vitro has been successfully translated into in vivo models. In murine xenograft models of human cancer, administration of Smac mimetics has led to significant tumor regression. For example, a bivalent Smac mimetic, compound 24, effectively inhibited tumor growth in HCC461 xenografts in mice and resulted in tumor regression in 40% of the treated animals. nih.gov Another potent bivalent Smac mimetic, SM-164, induced rapid cIAP-1 degradation and strong apoptosis in MDA-MB-231 xenograft tumor tissues, leading to tumor regression without apparent toxicity to normal tissues. nih.gov Similarly, the bivalent Smac mimetic SM-1200 has been shown to induce rapid, complete, and durable tumor regression in the MDA-MB-231 xenograft model. nih.gov

| Xenograft Model | Cancer Type | Smac Mimetic | Outcome | Reference |

| HCC461 | Not Specified | Bivalent (Compound 24) | Tumor growth inhibition and 40% tumor regression | nih.gov |

| MDA-MB-231 | Breast Cancer | Bivalent (SM-164) | Tumor regression | nih.gov |

| MDA-MB-231 | Breast Cancer | Bivalent (SM-1200) | Rapid, complete, and durable tumor regression | nih.gov |

| H460 | Non-small cell lung cancer | Cell-permeable Smac-based peptide (in combination with cisplatin) | Tumor growth regression | nih.gov |

Synergistic Anti-Tumor Effects in Combination Therapies

A significant aspect of the preclinical evaluation of this compound is its ability to synergize with other anti-cancer treatments, including conventional chemotherapeutic agents, death receptor ligands, and radiation therapy. nih.govlongdom.org This synergistic activity can enhance the efficacy of existing treatments and potentially overcome resistance.

Smac mimetics have been shown to enhance the anti-tumor effects of a wide array of chemotherapeutic drugs. nih.gov The combination of Smac mimetics with agents such as paclitaxel, etoposide, SN-38, doxorubicin, gemcitabine (B846), and cisplatin has demonstrated synergistic cytotoxicity in various cancer cell lines. nih.govnih.govnih.govnih.govijdrug.com

For example, a synthetic Smac peptide was shown to enhance the growth inhibition effect of etoposide in human glioblastoma cell lines. nih.gov The combination of the Smac mimetic JP1400 with gemcitabine or etoposide resulted in a dose-dependent increase in caspase-3 cleavage, indicating enhanced apoptosis. nih.gov In ovarian cancer models, the targeted Smac mimetic SW IV-134 augmented the effects of cisplatin-based chemotherapy. nih.gov Similarly, in breast and colorectal cancer cells, the Smac mimetic BV6 increased the sensitivity of these cells to doxorubicin. ijdrug.com The combination of the Smac mimetic LCL161 with gemcitabine and cisplatin has been shown to inhibit and prevent the emergence of multidrug resistance in cholangiocarcinoma. frontiersin.org

The underlying mechanism for this synergy involves the ability of chemotherapeutic agents to induce cellular stress and activate the intrinsic apoptotic pathway, while the Smac mimetic simultaneously removes the IAP-mediated block on caspase activation, leading to a more robust apoptotic response. nih.gov

| Chemotherapeutic Agent | Cancer Model | Smac Mimetic | Observed Synergistic Effect | Reference |

| Etoposide | Glioblastoma cell lines | Synthetic Smac peptide | Enhanced growth inhibition | nih.gov |

| Gemcitabine, Etoposide, Cisplatin, SN-38 | Various cancer cell lines | JP1400 | Increased caspase-3 cleavage | nih.gov |

| Cisplatin | Ovarian cancer models | SW IV-134 | Augmented chemotherapeutic effect | nih.gov |

| Doxorubicin | Breast and colorectal cancer cells | BV6 | Increased sensitivity to doxorubicin | ijdrug.com |

| Gemcitabine, Cisplatin | Cholangiocarcinoma | LCL161 | Inhibition of multidrug resistance | frontiersin.org |

| Doxorubicin | Breast cancer cells and in vivo models | SmacN6 | Enhanced cytotoxicity and apoptosis | nih.gov |

Smac mimetics can significantly sensitize cancer cells to apoptosis induced by death receptor ligands like TNF-related apoptosis-inducing ligand (TRAIL) and TNF-α. nih.govmdpi.com Many cancer cells are resistant to TRAIL or TNF-α monotherapy, but the addition of a Smac mimetic can overcome this resistance. mdpi.com

The combination of the Smac mimetic LCL-161 with TRAIL has been shown to induce apoptosis in breast cancer cell lines. mdpi.com Similarly, Smac mimetics have been demonstrated to promote TNF-α-induced apoptosis in gallbladder carcinoma cells. nih.gov This sensitization is achieved by the Smac mimetic-induced degradation of cIAPs, which are key components of the TNF receptor signaling complex that promote cell survival. nih.gov By removing cIAPs, the signaling cascade is shifted towards the formation of a pro-apoptotic complex, leading to caspase-8 activation and cell death. nih.gov

| Death Receptor Ligand | Cancer Model | Smac Mimetic | Observed Synergistic Effect | Reference |

| TRAIL | Breast cancer cell lines | LCL-161 | Induction of apoptosis | mdpi.com |

| TNF-α | Gallbladder carcinoma cells | Not specified | Promotion of apoptosis | nih.gov |

| TRAIL, TNF-α | T98G glioma cell line | Bivalent (Compound 24) | Potentiation of activity | nih.gov |

Preclinical studies have indicated that Smac mimetics can act as potent radiosensitizers, enhancing the efficacy of ionizing radiation in killing cancer cells. aacrjournals.org Overexpression of IAPs is one mechanism by which cancer cells can resist the apoptotic effects of radiation. aacrjournals.org By blocking the function of IAPs, Smac mimetics can lower the threshold for radiation-induced apoptosis. aacrjournals.org

Cell-permeable Smac peptidomimetics have been shown to sensitize human prostate cancer cells to ionizing radiation. aacrjournals.org The Smac mimetic Debio 1143 has demonstrated radiosensitizing effects in head and neck squamous cell carcinoma models, both in vitro and in vivo. nih.govh1.co This effect was found to be mediated by an increase in TNF-α production and caspase activation. nih.gov Another study using an ANTP-SmacN7 fusion peptide also showed a remarkable radiosensitization effect on A549 lung cancer cells, which was attributed to the induction of caspase activation. nih.gov

| Cancer Model | Smac Mimetic | Observed Radiosensitizing Effect | Reference |

| Human prostate cancer cell line | Cell-permeable Smac peptidomimetics | Sensitization to ionizing radiation | aacrjournals.org |

| Head and neck squamous cell carcinoma | Debio 1143 | Enhanced radiation sensitivity, complete tumor regression in some models | nih.govh1.co |

| A549 lung cancer cells | ANTP-SmacN7 fusion peptide | Remarkable radiosensitization effect | nih.gov |

Efficacy across Diverse Cancer Models

Smac mimetics have demonstrated significant preclinical activity in breast cancer models, particularly in triple-negative breast cancer (TNBC). The Smac-mimetic birinapant (B612068) has shown single-agent efficacy in patient-derived xenograft (PDX) models of TNBC nih.gov. Studies have shown that Smac mimetics can induce apoptosis and inhibit cell growth in breast cancer cell lines nih.gov. For instance, in the MDA-MB-231 human breast cancer cell line, certain peptido-mimetic compounds potently inhibited cell growth and effectively induced cell death nih.gov.

Furthermore, combining Smac mimetics with conventional chemotherapy has shown promise. The combination of birinapant with docetaxel augmented the therapeutic response in TNBC models, a mechanism attributed to the induction of Tumor Necrosis Factor (TNF) nih.gov. Another Smac mimetic, LCL-161, when used with TNF-related apoptosis-inducing ligand (TRAIL), was shown to induce apoptosis in MDA-MB-468 and CAMA-1 breast cancer cells mdpi.com. This effect is linked to the formation of a death-inducing complex that includes RIP1 and caspase-8, circumventing the inhibitory effects of cellular FLICE-like inhibitory protein (c-FLIP) mdpi.com.

| Compound | IC₅₀ (Cell Growth Inhibition) |

|---|---|

| Compound 1 | 68 nM |

| Compound 3 | 13 nM |

This table is based on data from a study on the design of small-molecule peptidomimetics, demonstrating their potency in a human breast cancer cell line nih.gov.

In models of cholangiocarcinoma (CCA), a cancer originating from cholangiocytes, Smac mimetics have been investigated for their potential to overcome resistance to apoptosis. While some Smac mimetics like JP1584 did not sensitize CCA cells to TRAIL-induced apoptosis, they effectively reduced TRAIL-induced metastatic behaviors, including cell migration and invasion in vitro nih.gov. In an orthotopic rat model of CCA, administration of JP1584 led to reduced levels of matrix metalloproteinase 7 (MMP7) messenger RNA and a decrease in extrahepatic metastases nih.gov.

Studies using normal human cholangiocyte cell lines (H69 and NHC) showed that treatment with bivalent Smac mimetics like birinapant (TL32711) or BV6 induced only modest levels of apoptosis (less than 10% after 24 hours) nih.gov. However, the treatment did lead to the degradation of cellular inhibitor of apoptosis proteins (cIAPs) and the activation of the non-canonical NF-κB pathway. This activation resulted in the transcriptional upregulation of several pro-inflammatory cytokines and chemokines nih.govresearchgate.net. These findings suggest that in cholangiocytes, the primary effect of cIAP depletion by Smac mimetics may be the modulation of inflammatory signaling rather than direct, widespread induction of apoptosis nih.gov.

Preclinical studies in HNSCC have shown that Smac mimetics can enhance the cytotoxic effects of other agents. The Smac-mimetic LCL161, when combined with Fas ligand (FasL), significantly increased cytotoxicity in a majority of tested HNSCC cell lines nih.gov. Notably, this combination was able to re-sensitize a FasL-resistant cell line to treatment. The mechanism involves the degradation of cIAP1, which was observed in all cell lines following LCL161 application nih.gov.

Similarly, the novel Smac-mimetic birinapant has been tested across a panel of HNSCC cell lines. As a single agent, it showed limited efficacy, with only one cell line (UMSCC-46) reaching a half-maximal inhibitory concentration (IC₅₀) researchgate.net. However, when combined with death receptor agonists such as TNFα or TRAIL, a significant increase in potency was observed across numerous HNSCC cell lines, including both human papillomavirus-negative (HPV-) and -positive (HPV+) types researchgate.net.

| Cell Line Type | Treatment | Number of Responsive Cell Lines | IC₅₀ Range |

|---|---|---|---|

| HPV(-) | Birinapant alone | 1 of 11 | 10.7 nM (for UMSCC-46) |

| HPV(-) | Birinapant + TNFα/TRAIL | 8 of 11 | 0.1 - 794 nM |

| HPV(+) | Birinapant + TNFα/TRAIL | 8 of 8 | Not specified |

This table summarizes the responsiveness of a panel of HNSCC cell lines to birinapant alone and in combination with death agonists, as reported in a preclinical study researchgate.net.

Smac mimetics also demonstrate synergy with immune checkpoint inhibitors. In syngeneic mouse models of ovarian cancer (ID8), the combination of the Smac mimetic APG-1387 with an anti-PD-1 antibody resulted in synergistic antitumor effects nih.gov. This was attributed to the ability of APG-1387 to promote the secretion of cytokines like IL-12 from tumor cells, which in turn increased the infiltration of CD3+NK1.1+ immune cells into the tumor microenvironment nih.gov.

In glioblastoma multiforme (GBM), Smac mimetics have demonstrated a novel function beyond direct apoptosis induction by promoting the differentiation of cancer stem-like cells (CSLCs) nih.govresearchgate.net. Treatment of GBM CSLCs with the Smac mimetic BV6 at non-lethal concentrations induced morphological changes consistent with differentiation and increased the expression of the astrocytic marker GFAP researchgate.net. This induced differentiation was associated with a reduction in stemness markers such as CD133, Nanog, and Sox2 researchgate.net.

This effect on differentiation impairs the self-renewal and tumor-initiating capacity of CSLCs. Consequently, BV6 treatment reduced the clonogenicity of GBM CSLCs in vitro and suppressed their tumorigenicity in both orthotopic and subcutaneous mouse models nih.govresearchgate.net. Importantly, this led to a significant increase in the survival of mice with GBM xenografts nih.gov. Similarly, the Smac mimetic Xevinapant was found to be effective in suppressing GSC viability and significantly prolonged survival in animals with orthotopic GSC-derived tumors nih.gov. The mechanism for this differentiation-promoting effect involves the activation of the NF-κB signaling pathway nih.govresearchgate.net.

Melanoma

The therapeutic potential of Smac peptido-mimetics in melanoma has been explored in preclinical studies, demonstrating significant anti-tumor activity, particularly when combined with other agents. One such Smac mimetic, birinapant, has shown potent effects in various melanoma models. Birinapant is a bivalent peptidomimetic that binds with high affinity to multiple members of the Inhibitor of Apoptosis (IAP) family, including XIAP and cIAP1. nih.gov

In a study involving seventeen melanoma cell lines that represent five major genetic subgroups of cutaneous melanoma, birinapant in combination with Tumor Necrosis Factor-alpha (TNF-α) demonstrated strong synergistic activity. nih.govnih.gov This combination was highly effective in twelve of the eighteen cell lines tested, even though neither compound was significantly effective on its own. nih.gov This pro-apoptotic effect is linked to the ability of Smac mimetics to inhibit cIAP1 and/or cIAP2, which alters the signaling of the TNF receptor (TNFR) complex. nih.gov Following the degradation of cIAP1 and cIAP2 induced by the Smac mimetic, the binding of TNF-α to its receptor leads to the formation of a death-inducing complex and the activation of caspases, thereby switching the cellular response from proliferation to apoptosis. nih.gov

The efficacy of birinapant was also observed in a melanoma cell line with acquired resistance to BRAF inhibition, where the combination with TNF-α was as effective as in the parental cell line. nih.govnih.gov Furthermore, while the synergistic effect with TNF-α was prominent in vitro, birinapant demonstrated single-agent activity in vivo, inhibiting tumor growth in xenograft models even in cell lines that were resistant to it in vitro. nih.govnih.gov This suggests that the tumor microenvironment in vivo may provide the necessary signals, such as TNF-α from infiltrating immune cells, to enable the anti-tumor effects of birinapant. nih.gov The genetic heterogeneity of melanoma often poses a challenge for targeted therapies, and the broad activity of birinapant across major genetic subgroups highlights its potential as a widely applicable therapeutic agent for this malignancy. nih.gov

| Compound | Cancer Model | Key Findings |

| Birinapant | 17 human melanoma cell lines (representing 5 major genetic subgroups) | Strong synergistic reduction in cell viability when combined with TNF-α in 12 out of 18 cell lines. nih.govnih.gov |

| Birinapant | Melanoma cell line with acquired BRAF inhibitor resistance | Combination with TNF-α was as effective as in the parental, sensitive cell line. nih.govnih.gov |

| Birinapant | In vivo xenograft models of melanoma | Demonstrated single-agent anti-tumor activity, inhibiting tumor growth. nih.govnih.gov |

Neuroblastoma

Smac peptido-mimetics have been investigated as a strategy to overcome chemotherapy resistance in neuroblastoma, a common solid tumor in children. nih.govsigmaaldrich.com Studies have shown that these agents can significantly sensitize neuroblastoma cells to conventional chemotherapeutic drugs, although the effect is dependent on the specific drug class. nih.gov

The Smac mimetic LCL161, when combined with vinca alkaloids, resulted in a strong synergistic inhibition of proliferation and a significant induction of apoptosis in a panel of eight established and de novo neuroblastoma cell lines. nih.gov In contrast, combinations of LCL161 with anthracyclines or topoisomerase inhibitors showed more limited synergistic effects, being restricted to single drugs or specific cell lines. nih.gov Another Smac mimetic, LBW242, also demonstrated the ability to sensitize both human and murine neuroblastoma cells to chemotherapy-induced apoptosis through the activation of both intrinsic and extrinsic pathways. sigmaaldrich.comaacrjournals.org

Mechanistically, Smac mimetics like BV6 have been shown to prime neuroblastoma cells for apoptosis induced by chemotherapeutics such as the topoisomerase II inhibitor doxorubicin and vinca alkaloids like vincristine (B1662923). nih.gov This sensitization is associated with the rapid downregulation of cellular IAP1 (cIAP1). nih.gov Interestingly, the pro-apoptotic sensitization by LBW242 in neuroblastoma cells was found to be independent of TNF-α, even though it induced cIAP1/2 degradation and TNF-α expression. sigmaaldrich.comaacrjournals.org This suggests that in the context of neuroblastoma, direct antagonism of XIAP may be a key mechanism of action for these agents. sigmaaldrich.comaacrjournals.org

Furthermore, research has identified that the efficacy of Smac mimetic-mediated chemosensitization can be influenced by the genetic background of the neuroblastoma cells. For instance, aberrant activation of anaplastic lymphoma kinase (ALK) due to the F1174L mutation was associated with a lack of sensitization to chemotherapeutics by LCL161. nih.gov

| Compound | Cancer Model | Key Findings |

| LCL161 | 8 neuroblastoma cell lines | Strong synergistic inhibition of proliferation and induction of apoptosis with vinca alkaloids. nih.gov |

| LBW242 | Human and murine neuroblastoma cell lines | Sensitized cells to chemotherapy-induced apoptosis in a TNF-α-independent manner. sigmaaldrich.comaacrjournals.org |

| BV6 | Neuroblastoma cell lines | Primed cells for apoptosis induced by doxorubicin and vincristine. nih.gov |

Pancreatic Cancer

Pancreatic cancer is characterized by significant resistance to apoptosis-inducing therapies, a phenomenon often linked to the overexpression of IAP proteins. nih.govnih.gov Smac peptido-mimetics have emerged as a promising strategy to counteract this resistance and enhance the efficacy of standard chemotherapies like gemcitabine. nih.govnih.gov

The Smac mimetic JP1201 has been shown to be a potent enhancer of chemotherapy in various mouse models of pancreatic cancer. nih.govnih.gov When combined with gemcitabine, JP1201 led to a reduction in both primary and metastatic tumor burden in orthotopic xenograft and syngeneic tumor models. nih.govnih.gov This combination therapy also induced the regression of established tumors and prolonged survival in both xenograft and transgenic models of the disease. nih.govnih.gov In vitro, a low dose of JP1201 enhanced the sensitivity of pancreatic cancer cells to gemcitabine by approximately 20-fold. nih.gov

Another targeted Smac mimetic, SW IV-134, which is conjugated to a sigma-2 receptor ligand for selective delivery to cancer cells, also demonstrated the ability to sensitize a wide range of pancreatic cancer cell lines to gemcitabine. d-nb.info This sensitization occurred at concentrations where the individual drugs had minimal activity. d-nb.info The combination of SW IV-134 and gemcitabine proved superior in reducing tumor burden and extending survival in a preclinical mouse model. d-nb.info

The mechanism underlying the efficacy of these Smac mimetics in pancreatic cancer involves the inhibition of XIAP, which is frequently overexpressed in pancreatic cancer cell lines and tumors. nih.gov The effects of JP1201 were phenocopied by XIAP siRNA in vitro, confirming the critical role of XIAP inhibition. nih.govnih.gov In vivo, the activity of JP1201 was also correlated with elevated levels of TNF-α, suggesting that Smac mimetics promote apoptosis through multiple mechanisms that enhance the activity of chemotherapy. nih.gov

| Compound | Cancer Model | Key Findings |

| JP1201 | Orthotopic xenograft, syngeneic, and transgenic mouse models of pancreatic cancer | In combination with gemcitabine, reduced tumor burden, induced tumor regression, and prolonged survival. nih.govnih.gov |

| JP1201 | Pancreatic cancer cell lines | Enhanced sensitivity to gemcitabine by approximately 20-fold. nih.gov |

| SW IV-134 | Pancreatic cancer cell lines and a preclinical mouse model | Sensitized cancer cells to gemcitabine, leading to reduced tumor burden and extended survival in vivo. d-nb.info |

Multiple Myeloma

The role of IAP proteins in the pathology of multiple myeloma (MM) has made them attractive therapeutic targets. Preclinical studies with Smac peptido-mimetics have shown potential, although the response can be heterogeneous and may involve indirect anti-tumor effects.

The Smac mimetic LCL161 has demonstrated potent activity in a subset of MM cell lines and patient cells. elsevierpure.com However, it exhibits little direct anti-tumor activity against primary MM cells, MM cell lines, or in xenograft models in vitro. elsevierpure.com Interestingly, LCL161 shows significant in vivo activity in the immunocompetent Vk*MYC mouse model of MM, suggesting a crucial role for the host immune system in mediating its anti-tumor effects. elsevierpure.com Further investigation revealed that macrophages are key mediators of the anti-myeloma activity of LCL161. elsevierpure.com The treatment was found to promote the polarization of macrophages to a tumoricidal M1 phenotype. elsevierpure.com

Studies have indicated that MM cells often have high expression of anti-apoptotic proteins, including members of the IAP family. nih.gov The sensitivity of MM cells to Smac mimetics can be influenced by the expression levels of different IAP proteins. For instance, the downregulation of cIAP2 has been implicated in enhancing the apoptotic effects of LCL161, suggesting that the simultaneous inhibition of multiple IAPs may be necessary for maximal efficacy.

| Compound | Cancer Model | Key Findings |

| LCL161 | Vk*MYC mouse model of multiple myeloma | Demonstrated dramatic in vivo anti-myeloma activity. elsevierpure.com |

| LCL161 | In vitro MM cell lines and xenograft models | Showed little direct anti-tumor activity. elsevierpure.com |

| LCL161 | Macrophage co-culture experiments | Promoted M1 polarization and tumoricidal activity in macrophages. elsevierpure.com |

Soft-Tissue Sarcoma

In the context of soft-tissue sarcomas, preclinical research has focused on osteosarcoma, the most common primary malignant bone tumor. Smac peptido-mimetics have been shown to effectively suppress tumor growth, particularly when used in combination with conventional chemotherapy.

The Smac mimetics GDC-0152 and LCL161 have demonstrated the ability to suppress the growth of subcutaneously or intramuscularly implanted osteosarcomas in mice. While these agents showed some single-agent activity, their combination with doxorubicin impeded average osteosarcoma growth to a greater extent than either drug alone. The combination of LCL161 and doxorubicin was particularly effective in an intramuscular osteosarcoma model, where it not only impeded primary tumor growth but also delayed or prevented metastasis.

A key finding in these studies is the role of TNF-α. In vitro, the Smac mimetics were only able to efficiently kill osteosarcoma cells when TNF-α was also present. In the in vivo models, the implanted tumors were found to contain high levels of TNF-α, which was produced by infiltrating immune cells. This suggests that the efficacy of Smac mimetics in this setting is dependent on the inflammatory tumor microenvironment.

| Compound | Cancer Model | Key Findings |

| GDC-0152 | Subcutaneous and intramuscular osteosarcoma xenografts | Suppressed tumor growth. |

| LCL161 | Subcutaneous and intramuscular osteosarcoma xenografts | Suppressed tumor growth; combination with doxorubicin was more effective and delayed or prevented metastasis. |

Leukemia

Smac peptido-mimetics have been extensively studied in preclinical models of leukemia, particularly acute myeloid leukemia (AML), where they have shown promise both as single agents and in combination with other therapies. nih.govnih.govelsevierpure.com

The Smac mimetic BV6 was found to induce cell death in a significant proportion of primary AML samples. nih.gov In a study of 67 adult AML patient samples, approximately half were sensitive to BV6, and a notable 69% of samples that were resistant to the standard chemotherapeutic agent cytarabine (ara-C) responded to BV6. nih.gov Furthermore, combining BV6 with ara-C resulted in additive cytotoxic effects in most samples. nih.gov

Another Smac mimetic, LCL161, has been shown to potentiate the effects of tyrosine kinase inhibitors (TKIs) against leukemic disease. nih.gov LCL161 enhanced the pro-apoptotic effects of nilotinib and PKC412 in vitro and potentiated their activity in vivo. nih.gov In a mouse model of BCR-ABL-positive leukemia, the combination of LCL161 with nilotinib significantly reduced the leukemia burden and suppressed disease recurrence more effectively than nilotinib alone. nih.gov LCL161 also showed activity against leukemia cells with intrinsic resistance to TKIs due to point mutations. nih.gov

The mechanism of action of Smac mimetics in leukemia involves the antagonism of IAP proteins, leading to the activation of apoptotic pathways. nih.gov In AML, the response to BV6 was correlated with the activation of cell death, TNFR1, and NF-κB signaling pathways. nih.gov

| Compound | Cancer Model | Key Findings |

| BV6 | 67 primary AML patient samples | Induced cell death in approximately 51% of samples; showed activity in 69% of ara-C resistant samples. nih.gov |

| LCL161 | In vitro and in vivo models of leukemia | Potentiated the anti-leukemic effects of tyrosine kinase inhibitors nilotinib and PKC412. nih.gov |

| LCL161 | Mouse model of BCR-ABL-positive leukemia | In combination with nilotinib, suppressed leukemia recurrence. nih.gov |

Impact on Cancer Cell Line Sensitivity based on Genetic Background and IAP Expression Profiles

The sensitivity of cancer cell lines to Smac peptido-mimetics is not uniform and can be significantly influenced by the genetic background of the tumor cells and their specific IAP expression profiles.

IAP Expression Profiles: The levels of different IAP proteins (XIAP, cIAP1, and cIAP2) are critical determinants of sensitivity. In primary AML samples, sensitivity to the Smac mimetic BV6 was correlated with lower baseline expression levels of XIAP. nih.gov In some cancers, such as multiple myeloma, the simultaneous downregulation of multiple IAPs may be required to induce apoptosis. The feedback upregulation of cIAP2 has been identified as a potential mechanism of resistance to Smac mimetics, as it can compensate for the degradation of cIAP1. nih.gov The relative binding affinities of different Smac mimetics to specific IAPs can also influence their efficacy. For example, some compounds bind with similar affinities to XIAP, cIAP1, and cIAP2, while others may preferentially target cIAP1 and cIAP2. researchgate.net

Genetic Background: Specific genetic alterations in cancer cells can confer resistance to Smac mimetic-induced apoptosis. In neuroblastoma, cell lines with the F1174L mutation in the anaplastic lymphoma kinase (ALK) gene were found to be less sensitive to the chemosensitizing effects of LCL161. nih.gov Conversely, in AML, the presence of a Nucleophosmin 1 (NPM1) mutation was correlated with sensitivity to BV6. nih.gov In melanoma, the Smac mimetic birinapant has shown efficacy across different genetic subgroups and in a model of acquired resistance to BRAF inhibitors, suggesting that its mechanism of action may bypass some common resistance pathways. nih.gov

Dependence on Autocrine Signaling: The efficacy of many Smac mimetics is dependent on the presence of an autocrine TNF-α signaling loop. nih.gov Smac mimetics induce the degradation of cIAP1 and cIAP2, which leads to the activation of NF-κB signaling and subsequent production of TNF-α. nih.gov This endogenously produced TNF-α then acts on the tumor cells to induce apoptosis. nih.gov Therefore, cancer cells that have a competent TNF-α signaling pathway are more likely to be sensitive to these agents. In AML, sensitivity to BV6 was associated with significantly elevated expression levels of TNF. nih.gov However, in some contexts, such as in neuroblastoma treated with LBW242, sensitization to chemotherapy can occur in a TNF-α-independent manner, highlighting the complexity and context-dependency of Smac mimetic action. sigmaaldrich.com

| Factor | Impact on Sensitivity | Cancer Type(s) |

| IAP Expression | ||

| Low XIAP expression | Increased sensitivity | Acute Myeloid Leukemia nih.gov |

| cIAP2 upregulation | Resistance | General nih.gov |

| Genetic Background | ||

| ALK F1174L mutation | Decreased sensitivity | Neuroblastoma nih.gov |

| NPM1 mutation | Increased sensitivity | Acute Myeloid Leukemia nih.gov |

| BRAF inhibitor resistance | No impact on sensitivity | Melanoma nih.gov |

| Signaling Pathways | ||

| Constitutive TNFα production | Increased sensitivity | Acute Myeloid Leukemia nih.gov |

Compound Names

| Generic Name/Code | Type |

| Birinapant | Bivalent Smac mimetic |

| LCL161 | Monovalent Smac mimetic |

| JP1201 | Smac mimetic |

| LBW242 | Smac mimetic |

| BV6 | Bivalent Smac mimetic |

| GDC-0152 | Monovalent Smac mimetic |

| SW IV-134 | Targeted Smac mimetic |

| Nilotinib | Tyrosine kinase inhibitor |

| PKC412 | Tyrosine kinase inhibitor |

| Gemcitabine | Chemotherapy |

| Doxorubicin | Chemotherapy |

| Vincristine | Chemotherapy |

| Cytarabine (ara-C) | Chemotherapy |

Mechanisms of Resistance to Smac Peptido Mimetic 1

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells that are initially sensitive to Smac peptido-mimetic 1 following a period of treatment. This evolution of resistance is a significant clinical challenge.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling molecule in the TNFα-induced cell death pathway that is often engaged by Smac mimetics. nih.govresearchgate.net Smac mimetics induce the degradation of cIAP1 and cIAP2, which leads to the formation of a caspase-8 activating complex containing RIPK1, FADD, and pro-caspase-8, ultimately triggering apoptosis. nih.govnih.gov

Studies have shown that a reduction or loss of RIPK1 expression can confer resistance to Smac mimetic-induced cell death. nih.gov For example, in human colon cancer tissues, the expression of both RIPK1 and RIPK3 was found to be significantly decreased compared to adjacent normal tissues. nih.gov Hypoxia, a common feature of the tumor microenvironment, has been identified as a factor that can suppress the expression of RIPK1 and RIPK3. nih.gov This downregulation of RIPK1 prevents the formation of the necessary death-inducing signaling complex, thereby allowing cancer cells to survive in the presence of this compound. In preclinical models, the knockdown of RIPK1 has been shown to block Smac mimetic-induced apoptosis. nih.gov

Cancer cells can develop resistance to this compound by upregulating anti-apoptotic pathways that are not directly targeted by the drug. A prominent example is the B-cell lymphoma 2 (Bcl-2) family of proteins. wikipedia.orgnih.gov Anti-apoptotic members of this family, such as Mcl-1 and Bcl-xL, can prevent the mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.

Overexpression of Mcl-1 has been identified as a significant mechanism of resistance to various cancer therapies, including those that aim to induce apoptosis. nih.govresearchgate.net In the context of Smac mimetic treatment, even if the IAP-mediated block on caspases is removed, high levels of Mcl-1 can still prevent the release of pro-apoptotic factors from the mitochondria, thereby halting the apoptotic cascade. nih.gov This upregulation of Mcl-1 can be a compensatory survival mechanism activated in response to the pro-apoptotic pressure exerted by this compound.

Strategies to Overcome Resistance in Preclinical Settings

To counteract the mechanisms of resistance to this compound, various strategies have been explored in preclinical studies, primarily involving combination therapies. The goal of these combinations is to target the resistance pathways or to engage alternative cell death mechanisms.

One of the most explored acquired resistance mechanisms is the rebound upregulation of cIAP2, which is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This leads to a feedback loop where TNFα, induced by the Smac mimetic, activates NF-κB, which in turn transcriptionally upregulates cIAP2, a protein that can confer resistance. nih.gov Preclinical studies have shown that inhibiting the NF-κB pathway can overcome this resistance. For instance, the use of an IKKβ-specific inhibitor, BMS-345541, in combination with a Smac mimetic, has been shown to prevent the upregulation of cIAP2 and sensitize resistant cancer cells to apoptosis. nih.gov

Another key survival pathway implicated in resistance is the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway. nih.govresearchgate.net This pathway can also contribute to the regulation of cIAP2. Inhibition of the PI3K pathway with agents like LY294002 has been demonstrated to suppress the upregulation of cIAP2 and overcome resistance to Smac mimetics. nih.govresearchgate.net

Combining this compound with conventional chemotherapy agents has also shown promise. Agents like gemcitabine (B846) and vinorelbine have been found to synergize with Smac mimetics in non-small cell lung cancer models. aacrjournals.org Similarly, combinations with platinum-based drugs like carboplatin and paclitaxel have been effective in ovarian cancer models. biorxiv.orgresearchgate.net

Furthermore, targeting other components of the apoptotic machinery can be an effective strategy. For example, combining Smac mimetics with TNF-related apoptosis-inducing ligand (TRAIL) has been shown to enhance apoptosis in resistant cancer cells. nih.gov

The table below summarizes some of the preclinical strategies investigated to overcome resistance to Smac mimetics.

| Strategy | Combination Agent | Mechanism of Action | Cancer Model |

| NF-κB Pathway Inhibition | BMS-345541 (IKKβ inhibitor) | Prevents TNFα-induced upregulation of cIAP2. nih.gov | Non-small cell lung cancer nih.gov |

| PI3K Pathway Inhibition | LY294002 (PI3K inhibitor) | Suppresses cIAP2 upregulation. nih.govresearchgate.net | Non-small cell lung cancer nih.gov |

| Combination Chemotherapy | Gemcitabine, Vinorelbine | Enhances apoptotic signaling. aacrjournals.org | Non-small cell lung cancer aacrjournals.org |

| Carboplatin, Paclitaxel | Synergistically induces Caspase-8 dependent apoptosis. biorxiv.orgresearchgate.net | Ovarian cancer biorxiv.orgresearchgate.net | |

| Targeting Death Receptors | TRAIL | Enhances extrinsic apoptosis pathway activation. nih.gov | Various cancer cell lines nih.gov |

These preclinical findings provide a strong rationale for the clinical investigation of combination therapies incorporating this compound to overcome resistance and improve patient outcomes.

Structural and Design Principles of Smac Peptido Mimetic 1

Mimicry of the Endogenous Smac N-Terminus

The pro-apoptotic function of the Smac protein is mediated through its N-terminal four amino acid residues: Alanine-Valine-Proline-Isoleucine (AVPI). nih.govnih.gov This tetrapeptide sequence serves as the minimal IAP-binding motif (IBM) responsible for the protein's ability to antagonize IAPs. mdpi.comresearchgate.net Upon apoptotic stimuli, Smac is released from the mitochondria into the cytosol, where its N-terminus interacts with the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR3 domain of X-linked Inhibitor of Apoptosis Protein (XIAP). nih.govnih.govnih.gov This interaction physically blocks the IAPs from binding to and inhibiting caspases, the key executioners of apoptosis. nih.gov

Smac peptido-mimetics are designed to replicate the structure and function of this critical AVPI motif. researchgate.net The fundamental principle is to create small molecules that can fit into the same surface groove on the BIR domains of IAPs that the native Smac protein binds to. nih.govnih.gov The design of these mimetics involves creating a molecular scaffold that presents the key chemical features of the AVPI peptide in the correct spatial orientation to achieve high-affinity binding to the IAP target.

Initial efforts in designing Smac mimetics focused on creating peptide-based molecules that closely resembled the AVPI sequence. However, these first-generation compounds often suffered from poor cell permeability and metabolic instability, limiting their therapeutic potential. This led to the development of non-peptidic and peptido-mimetic compounds where the peptide backbone is modified to improve its drug-like properties while retaining the essential binding interactions.

Monovalent vs. Bivalent Smac Peptido-Mimetics and Their Differential Activities

Smac peptido-mimetics can be broadly categorized into two main classes: monovalent and bivalent mimetics. nih.govmdpi.com This classification is based on the number of IAP-binding motifs present in a single molecule.

Monovalent Smac Mimetics: These compounds possess a single AVPI-like binding motif. nih.govmdpi.com They are designed to mimic the binding of a single Smac N-terminus to an IAP protein. nih.gov Examples of monovalent Smac mimetics that have been developed include LCL161, AT-406 (Debio1143), GDC-0152, and GDC-0917 (CUDC-427). mdpi.com While effective in antagonizing IAPs, monovalent mimetics generally exhibit lower potency compared to their bivalent counterparts. nih.gov However, a significant advantage of well-designed monovalent mimetics is their potential for oral bioavailability, which is a desirable characteristic for drug candidates. nih.gov

Bivalent Smac Mimetics: These molecules are engineered to contain two Smac-mimicking moieties connected by a chemical linker. nih.govmdpi.com The design of bivalent mimetics is inspired by the dimeric nature of the endogenous Smac protein, which allows it to concurrently target multiple BIR domains on IAPs. nih.govunimi.it Bivalent mimetics, such as birinapant (B612068) (TL32711), BV6, and SM-164, are designed to bridge two BIR domains, often the BIR2 and BIR3 domains of XIAP, leading to a significant increase in binding affinity and potency. mdpi.comresearchgate.net

Differential Activities:

Bivalent Smac mimetics have been shown to be highly effective in inducing the degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of the NF-κB pathway and subsequent production of tumor necrosis factor-alpha (TNFα), which further promotes apoptosis. nih.gov While monovalent mimetics can also induce these effects, bivalent compounds often do so more robustly and at much lower concentrations. nih.gov

| Feature | Monovalent Smac Mimetics | Bivalent Smac Mimetics |

| Structure | Contains one Smac-mimicking moiety | Contains two Smac-mimicking moieties connected by a linker |

| Potency | Generally less potent | 100-1000 times more potent than corresponding monovalent mimetics nih.gov |

| Mechanism | Mimics the binding of a single Smac N-terminus | Can bridge two BIR domains, leading to enhanced binding affinity researchgate.net |

| Examples | LCL161, GDC-0152, Debio 1143 mdpi.com | Birinapant, BV6, SM-164 mdpi.com |

| Advantage | Potential for oral bioavailability nih.gov | High potency in inducing apoptosis nih.gov |

Rational Design Approaches for Protein-Protein Interaction Inhibition

The development of Smac peptido-mimetics is a prime example of rational drug design aimed at inhibiting protein-protein interactions (PPIs). rsc.orgsemanticscholar.org PPIs are notoriously challenging targets for small-molecule drugs due to their large, flat, and often featureless binding interfaces. However, the interaction between the Smac N-terminus and the BIR domain of IAPs presents a well-defined binding pocket that is amenable to small-molecule targeting.

The rational design process for Smac mimetics typically involves the following steps:

Structural Elucidation: The starting point for rational design is the high-resolution crystal or NMR structure of the target protein in complex with its natural binding partner. nih.gov The crystal structure of the XIAP BIR3 domain complexed with the Smac AVPI peptide provided a detailed map of the key interactions, including hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov

Pharmacophore Modeling: Based on the structural information, a pharmacophore model is developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) required for a molecule to bind to the target. For Smac mimetics, the pharmacophore is based on the side chains and backbone interactions of the AVPI tetrapeptide.

In Silico Screening and de Novo Design: Computational methods are employed to screen virtual libraries of compounds for molecules that fit the pharmacophore model. pitt.edu Alternatively, de novo design algorithms can be used to build novel molecular structures that are predicted to have high affinity for the target binding site.

Chemical Synthesis and Optimization: Promising candidates identified through computational methods are then chemically synthesized. This is followed by an iterative process of structure-activity relationship (SAR) studies, where the chemical structure of the lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The design of Smac mimetics has also benefited from strategies that aim to create molecules that mimic the secondary structure of peptides, such as alpha-helices or beta-turns, which are often involved in PPIs. rsc.org

Evolution of Smac Peptido-Mimetic Design for Improved Potency and Selectivity (e.g., Second-Generation Mimetics)

The design of Smac mimetics has undergone significant evolution since the initial discovery of peptide-based inhibitors. This evolution has been driven by the need to overcome the limitations of early compounds and to develop more potent and selective drug candidates.

First-Generation Mimetics: The initial Smac mimetics were largely peptidic in nature, closely resembling the AVPI sequence. While they demonstrated the feasibility of targeting IAPs, their therapeutic utility was hampered by poor cell permeability, rapid degradation by proteases, and low oral bioavailability.

Second-Generation Mimetics: To address these shortcomings, second-generation Smac mimetics were developed with a focus on non-peptidic or highly modified peptide scaffolds. These compounds were designed to be more drug-like, with improved pharmacokinetic properties. Birinapant is an example of a second-generation bivalent Smac mimetic that has shown improved tolerability in clinical studies. mdpi.com

Key design strategies employed in the development of second-generation mimetics include:

Introduction of Non-natural Amino Acids and Scaffolds: Replacing natural amino acids with non-natural counterparts or using entirely synthetic scaffolds helps to improve metabolic stability and cell permeability.

Conformational Constraint: Introducing cyclic structures or other conformational constraints can lock the molecule in its bioactive conformation, leading to increased binding affinity and selectivity.

Optimization of the Linker in Bivalent Mimetics: The length and chemical nature of the linker connecting the two binding motifs in bivalent mimetics are critical for optimal activity. Extensive research has been dedicated to optimizing the linker to ensure that the two motifs can simultaneously bind to their target BIR domains with high affinity.

Targeting Specific IAPs: While many Smac mimetics are pan-IAP inhibitors, efforts have been made to develop compounds with selectivity for specific IAP family members. mdpi.com For example, some compounds preferentially target cIAP1 and cIAP2 over XIAP. mdpi.com This selectivity can be achieved by exploiting subtle structural differences in the BIR domains of different IAPs. scispace.com

The evolution of Smac mimetic design has led to the development of compounds with significantly improved potency, selectivity, and drug-like properties, several of which have advanced into clinical trials for the treatment of various cancers. mdpi.comnih.gov

Structural Basis for IAP-Binding Motif Recognition

The high-affinity and specific recognition of the Smac N-terminal AVPI motif by the BIR domains of IAPs is governed by a precise network of molecular interactions. nih.gov The structural basis for this recognition has been elucidated through X-ray crystallography and NMR spectroscopy of BIR domains in complex with the Smac peptide or small-molecule mimetics. nih.govnih.gov

The binding of the AVPI motif occurs in a conserved surface groove on the BIR domain. nih.gov The key interactions can be summarized as follows:

Alanine (Ala1): The N-terminal alanine residue of the AVPI motif inserts its methyl side chain into a deep hydrophobic pocket on the BIR3 domain. nih.gov The terminal amino group of this residue forms several crucial hydrogen bonds with neighboring residues on the BIR3 domain, anchoring the peptide in the binding groove. nih.gov

Valine (Val2): The side chain of the valine residue makes hydrophobic contacts with the surface of the BIR domain.

Proline (Pro3): The rigid ring structure of proline introduces a specific turn in the peptide backbone, which is essential for the correct positioning of the other residues for optimal binding.

Isoleucine (Ile4): The isoleucine side chain also engages in hydrophobic interactions with the BIR domain, further stabilizing the complex.

The binding of Smac mimetics to the BIR domains of IAPs mimics these key interactions. researchgate.net The design of potent mimetics involves creating molecules that can effectively occupy the hydrophobic pockets and form the critical hydrogen bonds observed in the native Smac-IAP complex. The high degree of conservation in the IAP-binding groove across different IAP family members explains why many Smac mimetics exhibit pan-IAP inhibitory activity. nih.gov However, subtle differences in the amino acid composition and shape of the binding groove between different IAPs can be exploited to design selective inhibitors. scispace.com

Future Research Directions for Smac Peptido Mimetic 1

Elucidation of Remaining Unknown Anti-Cancer Molecular Mechanisms

The canonical mechanism of Smac mimetics involves the degradation of cellular IAPs (cIAPs), which leads to the activation of NF-κB signaling and the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov This, in turn, can trigger apoptosis through a caspase-8 dependent pathway or, if caspases are inhibited, necroptosis via the RIPK1-RIPK3-MLKL axis. mdpi.comnih.govresearchgate.net However, recent studies suggest that the anti-cancer effects of Smac mimetics extend beyond these well-defined pathways.

Future research must focus on fully characterizing these non-canonical functions. Preclinical studies have indicated that some Smac mimetics can induce cell cycle arrest and even trigger an "immune storm," suggesting broader effects on cellular signaling and the tumor microenvironment. mdpi.com The precise molecular signaling cascades that lead to these outcomes are not fully understood. Investigating how Smac peptido-mimetic 1 modulates cell cycle checkpoints and the key regulators involved will be crucial. Furthermore, dissecting the components of the induced immune response—identifying the specific cytokines released and the signaling pathways activated in both cancer and immune cells—will provide a more complete picture of its therapeutic potential.

Investigation of Novel Molecular Targets Beyond Canonical IAPs